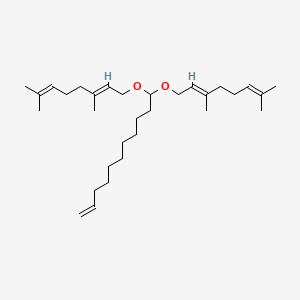

10-Undecenal digeranyl acetal

CAS No.: 67785-74-4

Cat. No.: VC18480390

Molecular Formula: C31H54O2

Molecular Weight: 458.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67785-74-4 |

|---|---|

| Molecular Formula | C31H54O2 |

| Molecular Weight | 458.8 g/mol |

| IUPAC Name | 11,11-bis[(2E)-3,7-dimethylocta-2,6-dienoxy]undec-1-ene |

| Standard InChI | InChI=1S/C31H54O2/c1-8-9-10-11-12-13-14-15-22-31(32-25-23-29(6)20-16-18-27(2)3)33-26-24-30(7)21-17-19-28(4)5/h8,18-19,23-24,31H,1,9-17,20-22,25-26H2,2-7H3/b29-23+,30-24+ |

| Standard InChI Key | QBQQCPSBCXSFTA-HCTXVGCHSA-N |

| Isomeric SMILES | CC(=CCC/C(=C/COC(OC/C=C(/CCC=C(C)C)\C)CCCCCCCCC=C)/C)C |

| Canonical SMILES | CC(=CCCC(=CCOC(CCCCCCCCC=C)OCC=C(C)CCC=C(C)C)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

10-Undecenal digeranyl acetal is formally named 11,11-bis[(2E)-3,7-dimethylocta-2,6-dienoxy]undec-1-ene, reflecting its bis-geranyl ether structure. The geranyl moieties () are linked via ether bonds to the central undecenal backbone, creating a symmetrical acetal . Key structural features include:

-

Backbone: An 11-carbon chain with a terminal double bond at the 1-position.

-

Geranyl substituents: Two (-configured geranyl groups () attached to the 11th carbon.

The SMILES notation (CC(=CCC/C(=C/COC(OC/C=C(/CCC=C(C)C)\C)CCCCCCCCC=C)/C)C) and InChIKey (QBQQCPSBCXSFTA-HCTXVGCHSA-N) provide precise descriptors for computational modeling .

Physicochemical Properties

Experimental and predicted properties highlight its hydrophobic nature:

| Property | Value | Source |

|---|---|---|

| Density | 0.9734 g/cm³ (estimate) | |

| Boiling Point | 504.17°C (estimate) | |

| Refractive Index | 1.5250 (estimate) | |

| Predicted Collision Cross Section (CCS) | 228.5 Ų ([M+H]+) |

The compound’s high molecular weight and extended hydrocarbon structure contribute to low water solubility and a viscous liquid state at room temperature .

Synthesis and Reaction Mechanisms

Conventional Acetalization

Acetal formation typically involves acid-catalyzed reactions between aldehydes and alcohols. For 10-undecenal digeranyl acetal, this entails:

Traditional methods using Dean-Stark traps for water removal often suffer from prolonged reaction times (24–48 hours) and moderate yields (70–80%) .

Pressurized Sealed-Container Synthesis

Patented methodologies (e.g., WO1999016735A1) enhance efficiency:

-

Reagents: 10-Undecenal, geraniol, -toluenesulfonic acid (catalyst), molecular sieves (3Å).

-

Conditions: Benzene solvent, 80°C, 12–24 hours under pressure .

-

Outcomes:

This method accelerates kinetics by preventing volatile reagent loss and stabilizing intermediates .

Recent Advancements and Research

Green Synthesis Initiatives

Recent studies explore enzymatic acetalization using lipases (e.g., Candida antarctica Lipase B), achieving 85% yield under solvent-free conditions .

Controlled Release Systems

Nanocapsules functionalized with pH-responsive polymers (e.g., Eudragit®) enable targeted fragrance release in textiles and personal care products .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume